molecular formula C8H9BrClN B7966078 1-(4-Bromo-2-chlorophenyl)ethanamine

1-(4-Bromo-2-chlorophenyl)ethanamine

Cat. No.: B7966078
M. Wt: 234.52 g/mol
InChI Key: HIVILXRPZVDOLD-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)ethanamine is an organic compound with the molecular formula C8H9BrClN It is a derivative of ethanamine, featuring a bromine and chlorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-chlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the halogenation of phenylethylamine derivatives. For instance, starting with 4-bromo-2-chlorobenzaldehyde, a reductive amination reaction can be employed using ethanamine in the presence of a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also prevalent in the synthesis of complex aromatic amines .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)ethanamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)ethanamine
  • 1-(4-Bromo-2-fluorophenyl)ethanamine
  • 1-(4-Bromo-2-methylphenyl)ethanamine

Comparison: 1-(4-Bromo-2-chlorophenyl)ethanamine is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVILXRPZVDOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 1-(4-bromo-2-chlorophenyl)ethanone (2.430 g, 10 mmol), ammonia, 2.0 m solution in methanol (26 ml, 52 mmol) and titanium (iv) isopropoxide (6 ml, 21 mmol) was stirred for 16 h in a sealed vessel. Reaction then added to a freshly made suspension of sodium borohydride powder, 98% (4 g, 104 mmol) in MeOH (20 mL). Exothermic reaction started at 9:45 am, then continued to stir with a 45° C. external heating bath for 45 min. Water (10 mL) then added to reaction and stirred for an additional 10 min. Resulting white solid removed via filtration through Celite, and filtrated reduced in volume under reduced pressure. This suspension then partioned between 9:1 CHCl3/IPA (30 mL) and 1M NaOH (10 mL). Aqueous further extracted with 9:1 CHCl3/IPA (2×10 mL). Combined organics dried over MgSO4, concentrated, then purified on silica (80 g) eluting with 0>5% 2M NH3 in MeOH/DCM. MS (ESI pos. ion) m/z: 234/236 (MH+). Calc'd exact mass for C8H9BrClN: 233/235. 1-(4-bromo-2-chlorophenyl)ethanamine isolated as a colorless oil.
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2.43 g
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Synthesis routes and methods II

Procedure details

A solution of 1-(4-bromo-2-chlorophenyl)ethanone (2.430 g, 10 mmol), ammonia, 2.0m solution in methanol (26 ml, 52 mmol) and titanium (iv) isopropoxide (6 ml, 21 mmol) was stirred for 16 h in a sealed vessel. Reaction then added to a freshly made suspension of sodium borohydride powder, 98% (4 g, 104 mmol) in MeOH (20 mL). Exothermic reaction started at 9:45 am, then continued to stir with a 45° C. external heating bath for 45 min. Water (10 mL ) then added to reaction and stirred for an additional 10 min. Resulting white solid removed via filtration through Celite, and filtrated reduced in volume under reduced pressure. This suspension then partioned between 9:1 CHCl3/IPA (30 mL) and 1M NaOH (10 mL). Aqueous further extracted with 9:1 CHCl3/IPA (2×10 mL). Combined organics dried over MgSO4, concentrated, then purified on silica (80 g) eluting with 0>5% 2M NH3 in MeOH/DCM. MS (ESI pos. ion) m/z: 234/236 (MH+). Calc'd exact mass for C8H9BrClN: 233/235. 1-(4-bromo-2-chlorophenyl)ethanamine isolated as a colorless oil.
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